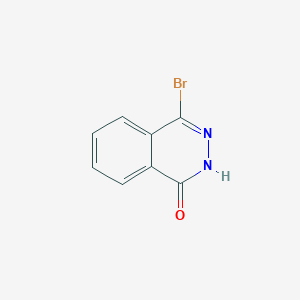

4-Bromophthalazin-1(2H)-one

Übersicht

Beschreibung

4-Bromophthalazin-1(2H)-one (CAS: 19064-73-4) is a brominated heterocyclic compound featuring a phthalazinone core with a bromine substituent at the 4-position. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol. The compound serves as a critical intermediate in medicinal and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to introduce sulfur-containing groups (e.g., alkylsulfanyl) or aryl/heteroaryl moieties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Aladapcin wird hauptsächlich durch mikrobielle Fermentation gewonnen. Das Bodenisolat Nocardia-Spezies SANK 60484 wird kultiviert und die Verbindung wird aus dem Kulturfiltrat isoliert. Der Isolierungsprozess umfasst mehrere Schritte, darunter Extraktion, Reinigung und Charakterisierung unter Verwendung von Techniken wie Infrarotspektroskopie, Kernspinresonanzspektroskopie und Fast-Atom-Bombardement-Massenspektrometrie .

Industrielle Produktionsverfahren

Die industrielle Produktion von Aladapcin folgt einem ähnlichen Verfahren der mikrobiellen Fermentation. Großfermentationsbehälter werden zur Kultivierung der Nocardia-Spezies verwendet, und die Verbindung wird mit chromatographischen und kristallisationstechniken im industriellen Maßstab extrahiert und gereinigt. Der Produktionsprozess ist optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aladapcin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Aladapcin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen biologischen Aktivitäten zu ergeben.

Substitution: Aladapcin kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Häufig verwendete Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von Aladapcin sowie substituierte Analoga mit modifizierten biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromophthalazin-1(2H)-one has been investigated for its potential as a pharmaceutical agent. Its derivatives are being explored for various biological activities, including:

- Antimicrobial Activity : Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics.

- Anticancer Properties : Some studies have suggested that this compound and its derivatives may inhibit cancer cell proliferation, particularly in leukemia and solid tumors.

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Multicomponent Reactions : It can participate in various multicomponent reactions to yield complex heterocycles, which are crucial in drug discovery.

- Functionalization : The bromine atom can be replaced or modified to create new derivatives with enhanced properties or activities.

Material Science

In materials science, this compound is used to synthesize polymers and other materials with specific properties, such as:

- Conductive Polymers : The incorporation of phthalazinone units can enhance the electrical conductivity of polymer matrices.

- Fluorescent Materials : Compounds derived from this compound have shown potential for use in organic light-emitting diodes (OLEDs) due to their luminescent properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various phthalazinone derivatives, including this compound. The research demonstrated that certain derivatives significantly inhibited cell growth in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Wirkmechanismus

Aladapcin exerts its effects by enhancing the host’s immune response against bacterial infections. It interacts with specific molecular targets and pathways involved in the immune response, leading to increased resistance against bacterial pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of immune cells and cytokines .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below summarizes key structural analogs of 4-bromophthalazin-1(2H)-one and their distinguishing features:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine result in stronger C–Br bonds, making this compound more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than its chloro analog .

- Substituent Position: Bromine at the 4-position (directly on the phthalazinone core) provides superior regioselectivity in substitution reactions compared to bromophenyl derivatives (e.g., 2-(4-bromophenyl)), where steric hindrance slows reactivity .

- Electronic Modulation: Methyl groups donate electron density, stabilizing the phthalazinone ring but reducing its electrophilicity. In contrast, bromine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution .

Palladium-Catalyzed Reactions

This compound is a preferred substrate for introducing alkylsulfanyl groups via Pd-catalyzed sulfanylation. For example, Malinowski et al. (2016) demonstrated its conversion to 4-alkylsulfanylphthalazin-1(2H)-ones using thiols, a reaction less efficient with 4-chloro derivatives due to slower oxidative addition .

Nucleophilic Substitution

The chloromethyl group in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one facilitates nucleophilic displacement with amines or thiols, a pathway unavailable to this compound. This highlights the versatility of halogenated analogs in divergent synthetic routes .

Physicochemical Properties

- Solubility : Bromophenyl derivatives (e.g., 2-(4-bromophenyl)) exhibit lower aqueous solubility than this compound due to increased hydrophobicity .

- Thermal Stability : Methyl-substituted analogs (e.g., 4-methylphthalazin-1(2H)-one) decompose at higher temperatures (~250°C) compared to brominated derivatives (~200°C), attributed to stronger C–CH₃ bonds .

Crystallographic and Supramolecular Behavior

- 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one forms hydrogen-bonded chains via C–H⋯O interactions, whereas brominated analogs like this compound exhibit weaker intermolecular forces, resulting in less ordered crystal packing .

- Bromophenyl derivatives (e.g., 4-(4-bromophenyl)) demonstrate enhanced π-π stacking (centroid distances ~3.7 Å), critical for solid-state luminescence applications .

Biologische Aktivität

4-Bromophthalazin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its structural characteristics, including the presence of a bromine atom and a phthalazinone moiety, contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensible tables.

- IUPAC Name : this compound

- CAS Number : 19064-73-4

- Molecular Formula : C8H5BrN2O

- Molecular Weight : 225.05 g/mol

- Structure :

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Data Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits cytokine production |

Case Study 1: Antimicrobial Testing

A comprehensive study conducted by researchers at a university laboratory tested this compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Research

In another notable study, the effects of this compound were analyzed on human breast cancer cell lines (MCF-7). The compound was shown to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response during inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromophthalazin-1(2H)-one, and how can reaction conditions be optimized?

- The synthesis typically involves bromination of phthalazin-1(2H)-one derivatives. For example, bromine or brominating agents like N-bromosuccinimide (NBS) can be used in anhydrous solvents (e.g., DMF or THF) under controlled temperatures (50–80°C) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or catalysts (e.g., Lewis acids) to improve yield .

- Key parameters: Reaction time (6–12 hrs), temperature (room temp. to reflux), and post-synthesis purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Look for distinct signals in -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and -NMR (carbonyl C=O at ~160 ppm). Bromine’s electronegativity causes deshielding in adjacent carbons .

- IR : Confirm the lactam carbonyl stretch (~1680 cm) and C-Br vibration (~550 cm) .

- MS : Molecular ion peak [M+H] at m/z 213 (for CHBrNO) and isotopic patterns due to bromine (1:1 ratio for /) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Document precise stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere (N/Ar) to minimize side reactions. Cross-validate results with independent replicates and compare melting points/spectra against literature .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound derivatives?

- Data triangulation : Combine XRD (for crystal structure validation) with DFT calculations to reconcile discrepancies in NMR/IR data . For example, crystallographic data in Supporting Information File 2 ( ) confirms bond angles/distances, aiding spectral interpretation.

- Meta-analysis : Review synthetic protocols across studies to identify variables (e.g., solvent purity, catalyst source) causing divergent results .

Q. How can computational chemistry enhance mechanistic studies of this compound’s electrophilic substitution reactions?

- Use DFT (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for bromination or cross-coupling reactions. Compare with experimental kinetics (e.g., via UV-Vis monitoring) to validate mechanisms .

- Software tools: Gaussian, ORCA, or VASP for electronic structure analysis; visualize orbitals/bonding with GaussView or PyMol .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

- Materials : Explore its use as a ligand for metal-organic frameworks (MOFs) by coordinating via the lactam oxygen and bromine. Characterize via BET surface area analysis and XRD .

- Medicinal : Screen for kinase inhibition using molecular docking (AutoDock/Vina) and validate via in vitro assays (e.g., IC measurements against cancer cell lines) .

Q. How should researchers manage ethical and practical challenges in sharing spectroscopic data for this compound?

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Anonymize proprietary synthesis steps while disclosing analytical methods .

- Compliance: Adhere to GDPR/IRB guidelines for data containing sensitive experimental details .

Q. Methodological Guidelines

- Experimental Design : Use fractional factorial designs to test multiple variables (temperature, solvent, catalyst) efficiently .

- Data Contradiction Analysis : Apply mixed-methods frameworks (e.g., convergent parallel design) to reconcile qualitative observations (e.g., unexpected byproducts) with quantitative metrics (yield/purity) .

Eigenschaften

IUPAC Name |

4-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVJJHOVGTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346714 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-73-4 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.